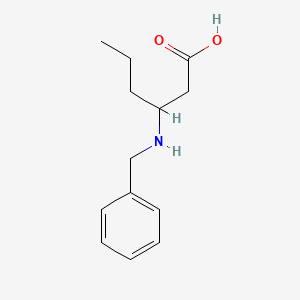

3-(Benzylamino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Benzylamino)hexanoic acid is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Esterification/Hydrolysis

| Reaction Type | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Reflux | Ethyl ester |

| Hydrolysis | Water, Acid catalyst | - | 3-(Benzylamino)hexanoic acid |

Amidation Reactions

The carboxylic acid group in This compound can react with amines to form amides. While direct amidation data for this compound is limited, analogous reactions (e.g., phenylacetic acid with benzylamine) suggest the use of borate esters like B(OCH₂CF₃)₃ as catalysts under mild conditions (room temperature) .

Amidation Conditions

| Acid | Amine | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|---|

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃ | Room temperature | Amide |

| Hexanoic acid | Primary amine | B(OCH₂CF₃)₃ | Room temperature | Amide |

Nucleophilic Substitution and Cyclization

The benzylamino group in This compound can act as a nucleophile in substitution or cyclization reactions. For example, nucleophilic attack on activated substrates (e.g., dibromopropene) under basic conditions (Cs₂CO₃, MeCN, 90°C) facilitates cyclization, forming heterocycles such as benzo imidazo[2,1-b]thiazoles .

Cyclization Pathway

| Reactants | Reagents/Catalyst | Conditions | Product |

|---|---|---|---|

| Dibromopropene, amine | Cs₂CO₃, MeCN | 90°C, 24 h | Benzoimidazo[2,1-b]thiazoles |

Three-Component Reactions

This compound may participate in three-component reactions involving diethyl phosphite and triethyl orthoformate. These reactions typically yield phosphonates or iminol formamides, depending on substrate ratios and reaction conditions .

Three-Component Reaction Outcomes

| Substrates | Conditions | Major Product |

|---|---|---|

| Benzylamine, diethyl phosphite, triethyl orthoformate | Varying ratios | Phosphonates or iminol formamides |

Mechanistic Insights

The reactivity of This compound is governed by its functional groups:

-

Polar mechanisms dominate due to the heterolytic cleavage of bonds in the carboxylic acid and amine groups .

-

Radical mechanisms are less likely unless under homolytic conditions.

-

Pericyclic reactions require conjugation, which is limited in this structure.

Reaction Mechanism Classification

| Mechanism Type | Example Reaction | Key Features |

|---|---|---|

| Polar (Heterolytic) | Acid-base reactions | Charge separation, carbocation intermediates |

| Radical (Homolytic) | Photochlorination | Unpaired electrons, chain processes |

Reactivity and Stability

-

Carboxylic acid group : Highly reactive, prone to esterification, amidation, or decarboxylation under thermal conditions.

-

Benzylamino group : Acts as a nucleophile in substitution reactions but may undergo oxidation or ethylation under certain conditions .

-

Stability : Susceptible to hydrolysis in acidic/basic media but stable under neutral conditions.

Propriétés

Numéro CAS |

93620-38-3 |

|---|---|

Formule moléculaire |

C13H19NO2 |

Poids moléculaire |

221.29 g/mol |

Nom IUPAC |

3-(benzylamino)hexanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-2-6-12(9-13(15)16)14-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3,(H,15,16) |

Clé InChI |

JQKKEYCMOYWIOU-UHFFFAOYSA-N |

SMILES |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

SMILES canonique |

CCCC(CC(=O)O)NCC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.